

Synthesis of 3-amino-2-phenyl-4(3H)-quinazolinone from anthranilic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Amino-2-phenyl-4(3H)-quinazolinone

Cat. No.: B155341

[Get Quote](#)

Synthesis of 3-Amino-2-Phenyl-4(3H)-Quinazolinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of **3-amino-2-phenyl-4(3H)-quinazolinone**, a heterocyclic compound of significant interest in medicinal chemistry, starting from anthranilic acid. The synthesis is a well-established two-step process involving the formation of a 2-phenyl-3,1-benzoxazin-4-one intermediate, followed by its conversion to the final quinazolinone product upon reaction with hydrazine hydrate. This guide provides a comparative analysis of various reported methodologies, detailed experimental protocols, and a summary of quantitative data to aid in the efficient and optimized production of this key chemical scaffold.

Reaction Overview

The synthesis proceeds through two primary transformations:

- **N-Acylation and Cyclization:** Anthranilic acid is first acylated on the amino group with benzoyl chloride, followed by an intramolecular cyclization to yield 2-phenyl-3,1-benzoxazin-4-one. This step is typically carried out in the presence of a base such as pyridine.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

- Hydrazinolysis and Ring Transformation: The intermediate benzoxazinone undergoes nucleophilic attack by hydrazine hydrate, leading to the opening of the oxazinone ring and subsequent recyclization to form the desired **3-amino-2-phenyl-4(3H)-quinazolinone**.[\[1\]](#)[\[5\]](#) [\[9\]](#)[\[10\]](#)[\[11\]](#) Modern techniques such as microwave irradiation have been shown to significantly accelerate this step and improve yields.[\[1\]](#)[\[12\]](#)[\[13\]](#)

Quantitative Data Summary

The following tables summarize the quantitative data reported in the literature for the two-step synthesis, highlighting the impact of different reaction conditions on yield and reaction time.

Table 1: Synthesis of 2-Phenyl-3,1-benzoxazin-4-one from Anthranilic Acid

Reagents and Conditions	Solvent	Reaction Time	Yield (%)	Melting Point (°C)	Reference
Anthranilic acid, Benzoyl chloride	Pyridine	3 hours	78	-	[7] [8]
Anthranilic acid, Benzoyl chloride, Triethylamine, Cyanuric chloride	Chloroform/DMF	6 hours	Good	-	[14]
Anthranilic acid, Benzoyl chloride	Pyridine	-	High	-	[2] [3]

Table 2: Synthesis of **3-Amino-2-phenyl-4(3H)-quinazolinone** from 2-Phenyl-3,1-benzoxazin-4-one

Reagents and Condition	Solvent	Method	Reaction Time	Yield (%)	Melting Point (°C)	Reference
2-Phenyl-3,1-benzoxazin-4-one, Hydrazine hydrate	Pyridine	Stirring at RT	30 minutes	-	-	[1]
2-Phenyl-3,1-benzoxazin-4-one, Hydrazine hydrate	Ethanol	Reflux	10 hours	79	154-155	[1]
2-Phenyl-3,1-benzoxazin-4-one, Hydrazine hydrate	Ethanol	Microwave (800W)	5 minutes	87	154-155	[1]
2-Benzamido benzoyl chloride, Hydrazine hydrate, K_2CO_3	DMF	Microwave (800W, 135°C)	4 minutes	81	-	[12] [13]

Experimental Protocols

The following are detailed experimental protocols for the synthesis of **3-amino-2-phenyl-4(3H)-quinazolinone**, providing both a conventional heating method and a microwave-assisted

approach.

Step 1: Synthesis of 2-Phenyl-3,1-benzoxazin-4-one

Materials:

- Anthranilic acid
- Benzoyl chloride
- Pyridine
- Sodium bicarbonate (NaHCO_3) solution (5-10%)
- Ethanol
- Ice bath

Procedure:

- In a round-bottom flask, dissolve anthranilic acid (1 equivalent) in pyridine.
- Cool the solution in an ice bath to approximately 0-8°C.[\[7\]](#)
- Slowly add benzoyl chloride (1 to 2 equivalents) dropwise to the stirred solution while maintaining the low temperature.[\[2\]\[7\]](#)
- After the addition is complete, continue stirring the reaction mixture at room temperature for an additional 2-3 hours.[\[1\]\[7\]](#)
- Neutralize the reaction mixture by carefully adding a 5-10% sodium bicarbonate solution until the effervescence ceases.[\[1\]\[15\]](#)
- Filter the resulting solid precipitate and wash it thoroughly with water to remove any inorganic impurities and residual pyridine.[\[1\]](#)
- The crude product can be recrystallized from ethanol to obtain pure 2-phenyl-3,1-benzoxazin-4-one.[\[7\]\[8\]](#)

Step 2: Synthesis of 3-Amino-2-phenyl-4(3H)-quinazolinone

Method A: Conventional Heating (Reflux)

Materials:

- 2-Phenyl-3,1-benzoxazin-4-one
- Hydrazine hydrate (85-100%)
- Ethanol or Pyridine
- Dilute Hydrochloric acid (HCl)

Procedure:

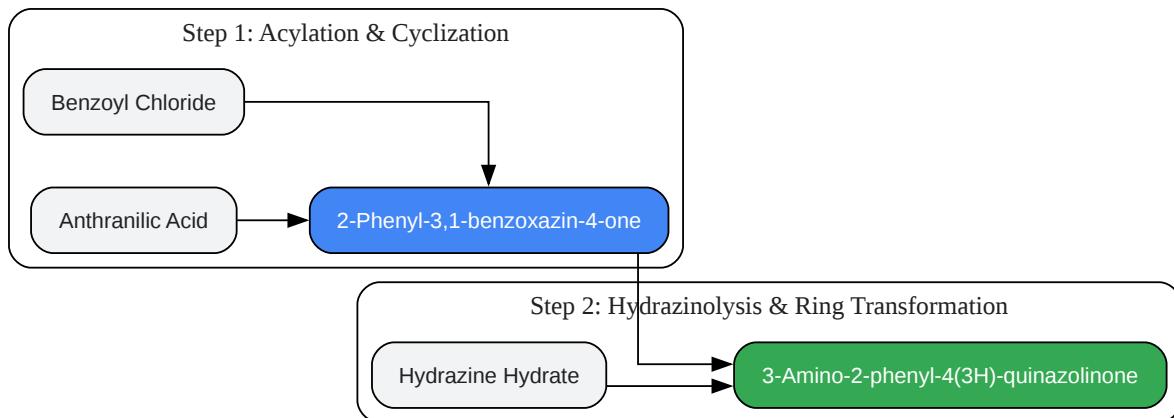
- Dissolve 2-phenyl-3,1-benzoxazin-4-one (1 equivalent) in ethanol or pyridine in a round-bottom flask.[\[1\]](#)
- Add hydrazine hydrate (2 equivalents) dropwise to the solution.[\[1\]](#)
- Heat the reaction mixture under reflux for 10 hours.[\[1\]](#)
- After cooling, pour the reaction mixture into cold water containing a few drops of hydrochloric acid.
- Filter the solid that separates out and wash it repeatedly with water.
- Dry the product and recrystallize it from diluted ethanol to obtain pure **3-amino-2-phenyl-4(3H)-quinazolinone**.[\[1\]](#)

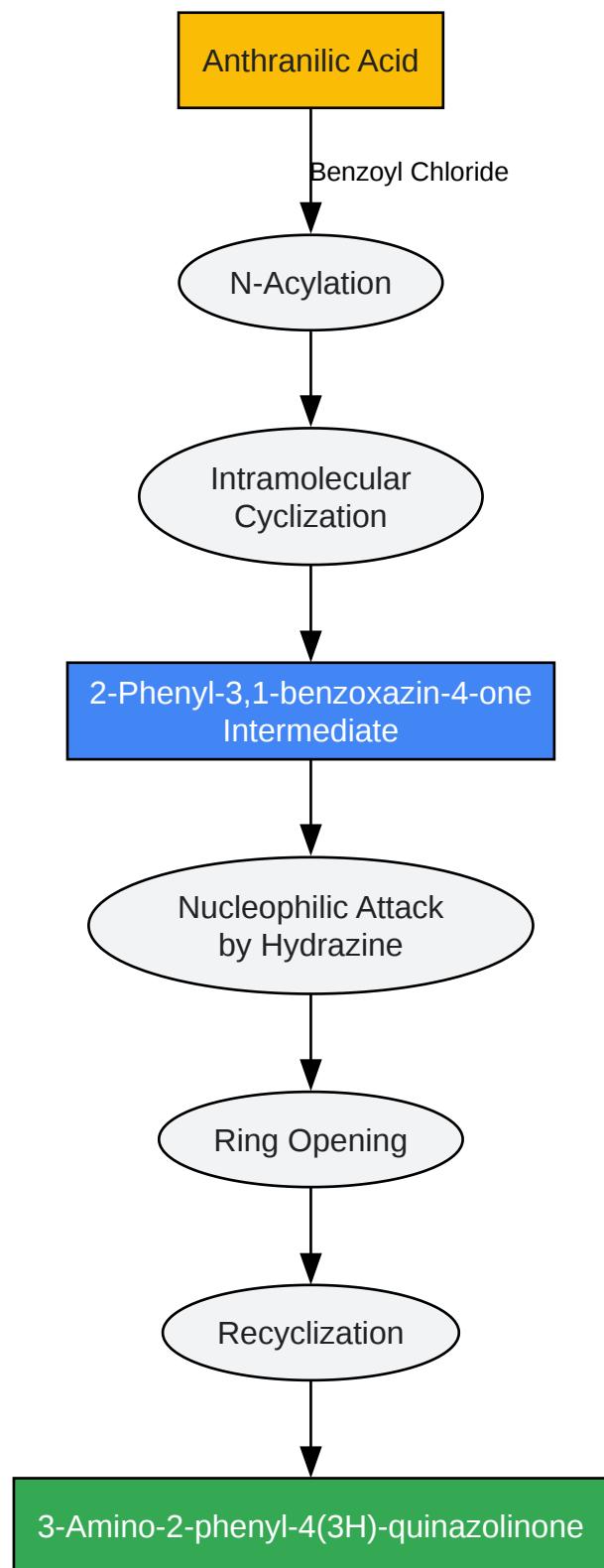
Method B: Microwave Irradiation

Materials:

- 2-Phenyl-3,1-benzoxazin-4-one

- Hydrazine hydrate (85-100%)
- Ethanol or Pyridine
- Dilute Hydrochloric acid (HCl)
- Microwave reactor


Procedure:


- In a microwave-safe reaction vessel, dissolve 2-phenyl-3,1-benzoxazin-4-one (1 equivalent) in ethanol or pyridine.[1]
- Add hydrazine hydrate (2 equivalents) to the solution.[1]
- Irradiate the reaction mixture in a microwave reactor at 800 W for 5 minutes.[1]
- After irradiation, cool the vessel and pour the contents into cold water containing a few drops of hydrochloric acid.
- Filter the precipitated solid, wash thoroughly with water, and dry.
- Recrystallize the crude product from diluted ethanol to yield pure **3-amino-2-phenyl-4(3H)-quinazolinone**.[1]

Visualizations

Experimental Workflow

The following diagram illustrates the two-step synthesis process from the starting material to the final product.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ejournal.uin-malang.ac.id [ejournal.uin-malang.ac.id]
- 2. Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones | Semantic Scholar [semanticscholar.org]
- 3. Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. uomosul.edu.iq [uomosul.edu.iq]
- 5. researchgate.net [researchgate.net]
- 6. 4H-Benzo[d][1,3]oxazin-4-ones and Dihydro Analogs from Substituted Anthranilic Acids and Orthoesters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Phenyl-4H-3,1-benzoxazin-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benthamdirect.com [benthamdirect.com]
- 13. researchgate.net [researchgate.net]
- 14. One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions using iminium cation from cyanuric chloride/dimethylformamide as a cyclizing agent - PMC [pmc.ncbi.nlm.nih.gov]
- 15. derpharmacemica.com [derpharmacemica.com]
- To cite this document: BenchChem. [Synthesis of 3-amino-2-phenyl-4(3H)-quinazolinone from anthranilic acid]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b155341#synthesis-of-3-amino-2-phenyl-4-3h-quinazolinone-from-anthranilic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com